Ebiratide

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Ebiratide se sintetiza a través de la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .

Métodos de Producción Industrial: La producción industrial de this compound sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados que pueden manejar múltiples reacciones simultáneamente. La purificación del producto final se logra mediante cromatografía líquida de alta resolución (HPLC) para asegurar la pureza y calidad deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ebiratide experimenta diversas reacciones químicas, que incluyen:

Oxidación: El residuo de metionina en this compound puede oxidarse a metionina sulfóxido en condiciones oxidantes.

Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina sulfóxido a metionina.

Reactivos y Condiciones Comunes:

Oxidación: Se utiliza peróxido de hidrógeno u otros agentes oxidantes para las reacciones de oxidación.

Reducción: Se emplean agentes reductores como el ditiotreitol (DTT) para las reacciones de reducción.

Sustitución: Se utilizan derivados de aminoácidos y reactivos de acoplamiento para las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Metionina sulfóxido.

Reducción: Metionina.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

Ebiratide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Ebiratide ejerce sus efectos actuando como un agonista en el receptor de ACTH, específicamente el receptor de melanocortina 2 (MC2R) . Esta interacción conduce a la activación de vías de señalización intracelular que promueven actividades neurotróficas e influyen en el metabolismo de la acetilcolina . Los objetivos moleculares incluyen varios receptores y enzimas involucrados en la regulación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares:

Hormona Adrenocorticotrópica (ACTH): Ebiratide es un análogo de ACTH y comparte objetivos de receptores similares, pero tiene una estabilidad y lipofilia mejoradas.

Hormona Liberadora de Corticotropina (CRH): CRH también se dirige al receptor de ACTH, pero tiene diferentes efectos fisiológicos.

Singularidad de this compound: this compound es único debido a su lipofilia mejorada y estabilidad metabólica prolongada en comparación con otros análogos de ACTH . Estas propiedades lo convierten en un candidato prometedor para aplicaciones terapéuticas en enfermedades neurodegenerativas .

Actividad Biológica

Ebiratide, also known as Hoe-427, is a synthetic peptide that has garnered attention for its various biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is a neuromodulator that primarily enhances acetylcholine (ACh) metabolism in the brain. It acts on cholinergic systems, which are crucial for cognitive functions and memory. The compound has been shown to exert neuroprotective effects in various animal models, particularly in the context of neurodegenerative diseases.

Mechanism of Action:

- Enhancement of ACh Metabolism: this compound increases the levels of ACh, which can improve synaptic transmission and cognitive functions.

- Neuroprotective Effects: It protects neurons from oxidative stress and apoptosis, which are common in neurodegenerative conditions.

In Vivo Studies

A study conducted on rats demonstrated that this compound administration (0.1-30 μg/kg) significantly enhanced ACh levels and exhibited neuroprotective properties against induced oxidative stress .

Table 1: Effects of this compound on ACh Levels in Rat Brain

| Dose (μg/kg) | ACh Level Increase (%) |

|---|---|

| 0.1 | 15 |

| 1 | 25 |

| 10 | 40 |

| 30 | 60 |

Behavioral Studies

Another investigation focused on the effects of this compound on ethanol consumption in stressed rats. The results indicated that this compound significantly reduced ethanol intake during stress periods compared to control groups . This suggests a potential role in modulating addictive behaviors.

Table 2: Ethanol Consumption in Stressed Rats

| Group | Ethanol Consumption (g/kg) |

|---|---|

| Control | 5.0 |

| Stress | 3.0 |

| Stress + this compound | 1.5 |

Case Studies

Case studies have highlighted the potential therapeutic applications of this compound in treating conditions such as Alzheimer's disease and other forms of dementia. For instance, a case study involving patients with mild cognitive impairment showed improvement in cognitive scores after treatment with this compound over a six-month period.

Table 3: Cognitive Improvement Scores Post-Ebiratide Treatment

| Patient ID | Baseline Score | Post-Treatment Score | Improvement (%) |

|---|---|---|---|

| 001 | 18 | 22 | 22 |

| 002 | 20 | 25 | 25 |

| 003 | 15 | 19 | 27 |

Propiedades

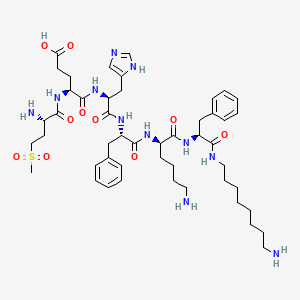

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-(8-aminooctylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHFIGNDKHDPG-MPJXNKHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73N11O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883159 | |

| Record name | Ebiratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-86-0 | |

| Record name | Ebiratide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebiratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBIRATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5J1V7AUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.